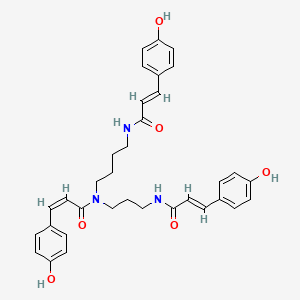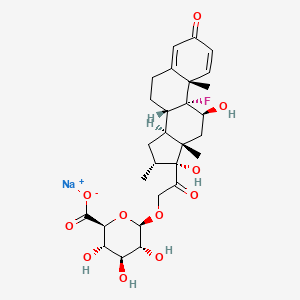
3-Benzyloxy-1-propanol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyloxy-1-propanol-d6 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-1-propanol-d6 typically involves the deuteration of 3-Benzyloxy-1-propanol. One common method is the catalytic hydrogenation of 3-Benzyloxy-1-propanol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Benzyloxy-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
科学的研究の応用
3-Benzyloxy-1-propanol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy due to its distinct deuterium signals.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.
作用機序
The mechanism of action of 3-Benzyloxy-1-propanol-d6 is primarily related to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property allows researchers to study molecular interactions and dynamics with high precision. Additionally, the increased stability of deuterated compounds can influence their reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
3-Benzyloxy-1-propanol: The non-deuterated version of the compound.
3-Phenylmethoxy-1-propanol: A similar compound with a phenylmethoxy group instead of a benzyloxy group.
1,3-Propanediol monobenzyl ether: Another related compound with a different substitution pattern.
Uniqueness
3-Benzyloxy-1-propanol-d6 is unique due to its deuterium content, which imparts distinct spectroscopic properties and increased stability. These characteristics make it particularly valuable in analytical and research applications, where precise measurements and stability are crucial.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
172.25 g/mol |
IUPAC名 |
1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/i4D2,7D2,8D2 |
InChIキー |
FUCYABRIJPUVAT-YDMBBJHESA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])OCC1=CC=CC=C1 |
正規SMILES |
C1=CC=C(C=C1)COCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)


![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)

![1,3-Diethyl ester 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazol-4-yl]propyl] Propanedioic acid](/img/structure/B13446773.png)


![N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)
![3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13446790.png)
